1,2-Bis(diethylphosphino)ethane
Overview
Description
1,2-Bis(diethylphosphino)ethane is a polydentate phosphine ligand . It is a colorless, air-sensitive liquid that is soluble in organic solvents .
Synthesis Analysis
The synthesis of 1,2-Bis(diethylphosphino)ethane involves the reaction of in situ prepared lithium salt of 2-bromo-m-xylene with 1,2-bis(dichlorophosphino)ethane in diethylether . It can also be synthesized by the reaction of methylmagnesium iodide with 1,2-bis(dichlorophosphino)ethane .Molecular Structure Analysis
The molecular structure of 1,2-Bis(diethylphosphino)ethane has been characterized by NMR and single crystal X-ray crystal structure analysis . The solid state data were also calculated by DFT .Chemical Reactions Analysis
The reactions between trans-[Mo(N2)2(depe)2][depe = 1,2-bis(diethylphosphino)ethane] and hydrogen chloride in tetrahydrofuran have been studied . The initial reaction involves rapid formation of the isolable [MoH(N2)2(depe)2]+ .Physical And Chemical Properties Analysis
1,2-Bis(diethylphosphino)ethane has a molecular weight of 206.25 . It is a liquid with a density of 0.880 g/mL at 25 °C . The empirical formula is C10H24P2 .Scientific Research Applications
Synthesis and Material Science
1,2-Bis(diethylphosphino)ethane, often abbreviated as depe, has been utilized in various syntheses and material science applications. For instance, Burt et al. (1979) reported a convenient synthesis method for 1,2-bis(diethylphosphino)ethane, highlighting its importance in the preparation of tetraalkyldiphosphines, which are key intermediates in organometallic chemistry (Burt, Chatt, Hussain, & Leigh, 1979). Similarly, Noor, Qayyum, and Khan (2019) developed a synthesis for 1,2-bis(2,6-dimethylphenylphosphino)ethane, demonstrating the compound's significance in expanding the phosphine ligand family (Noor, Qayyum, & Khan, 2019).
Catalysis
In catalysis, 1,2-bis(diethylphosphino)ethane has been used in various metal complexes. For example, Ricci et al. (2004) synthesized chromium(II) bidentate phosphine complexes using depe, which showed high activity in the polymerization of 1,3-butadiene (Ricci, Forni, Boglia, & Sonzogni, 2004). Additionally, Nune and Tanaka (2007) reported that palladium complexes with 1,2-bis(diethylphosphino)ethane exhibited unique regioselectivity in chemical reactions (Nune & Tanaka, 2007).
Medical Imaging and Health Science
1,2-Bis(diethylphosphino)ethane has also been explored in medical imaging. Thakur et al. (1984) evaluated technetium-99m labeled bis(1,2-diethylphosphino)ethane as a cardiac perfusion agent in various animal models and human volunteers, highlighting its potential in medical diagnostics (Thakur et al., 1984).
Molecular Structure and Bonding
The compound has been central in studies investigating molecular structures and bonding. For instance, the structure of bis[1,2-bis(diethylphosphino)ethane-P,P']-hydrido(dinitrogen-N)iron(II) tetraphenylborate was examined by Buys et al. (1993) to understand the arrangement around the iron center (Buys, Field, Hambley, & Mcqueen, 1993).
Electrocatalysis
In electrocatalysis, 1,2-bis(diethylphosphino)ethane has been instrumental. Kirchhoff, Heineman, and Deutsch (1987) studied the electrochemistry of rhenium(III) complexes with 1,2-bis(diethylphosphino)ethane, demonstrating its role in understanding redox properties in inorganic chemistry (Kirchhoff, Heineman, & Deutsch, 1987).
Safety And Hazards
Future Directions
Research efforts have more recently been centered on modifying the organic substituents on the phosphorus atom . This allows the properties such as the electronic nature, the steric requirements, or solubility of the ligand and their corresponding metal complexes to be fine-tuned to suit the desired application .
properties
IUPAC Name |
2-diethylphosphanylethyl(diethyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24P2/c1-5-11(6-2)9-10-12(7-3)8-4/h5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOCUERTSIJEDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CCP(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214324 | |
Record name | 1,2-Bis(diethylphosphino)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(diethylphosphino)ethane | |
CAS RN |
6411-21-8 | |
Record name | 1,2-Bis(diethylphosphino)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006411218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(diethylphosphino)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis(diethylphosphino)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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